molecular formula C25H23NO3 B11168779 7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one

7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one

Cat. No.: B11168779
M. Wt: 385.5 g/mol
InChI Key: JUOJDKUPDWVTTD-UHFFFAOYSA-N
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Description

7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a hydroxy group, a phenyl group, and a piperidinylmethyl group attached to the benzo[h]chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE typically involves a multi-step process. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form 7-hydroxy-4-methylcoumarin.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups to the aromatic ring .

Scientific Research Applications

7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The hydroxy and piperidinylmethyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar biological activities.

    7-Hydroxy-4-phenylcoumarin: Lacks the piperidinylmethyl group but shares the phenyl and hydroxy groups.

    8-(Piperidin-1-ylmethyl)-coumarin: Similar structure but without the phenyl group.

Uniqueness

7-HYDROXY-4-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-BENZO[H]CHROMEN-2-ONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl and piperidinylmethyl groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)benzo[h]chromen-2-one

InChI

InChI=1S/C25H23NO3/c27-23-15-22(17-7-3-1-4-8-17)21-12-11-19-20(25(21)29-23)10-9-18(24(19)28)16-26-13-5-2-6-14-26/h1,3-4,7-12,15,28H,2,5-6,13-14,16H2

InChI Key

JUOJDKUPDWVTTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=C2)C4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)O

Origin of Product

United States

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